Compound Description: 2-Mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazoline was identified as a potent anticancer agent in a study investigating the antitumor activity of 4(3H)-quinazolinone analogs. It exhibited a MG-MID GI50 value of 3.9 µM, a TGI value of 25.2 µM, and an LC50 value of 82.3 µM. [ [] ]
Relevance: This compound shares the core quinazolinone structure with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, both featuring a benzyl substituent at the 3-position and an iodine atom at the 6-position. The key difference lies in the substitution at the 2-position, where 2-mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazoline has a mercapto group and a thioxo group, while 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone possesses a [2-(4-methylphenyl)vinyl] group. [ [] ]
Compound Description: 2-(2,4-Dinitrophenyl)-3-benzyl-6-iodo-4(3H)-quinazolinone also demonstrated potent antitumor activity in the same study as the previous compound. It displayed a MG-MID GI50 value of 2.7 µM, a TGI value of 12.3 µM, and an LC50 value of 38.7 µM. [ [] ]
Relevance: Like the previous compound, this molecule shares the core quinazolinone scaffold with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, possessing both a benzyl group at the 3-position and an iodine atom at the 6-position. The distinction lies in the 2-position substitution, where 2-(2,4-dinitrophenyl)-3-benzyl-6-iodo-4(3H)-quinazolinone bears a 2,4-dinitrophenyl group, unlike the [2-(4-methylphenyl)vinyl] group present in 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. [ [] ]
Compound Description: This compound is part of a series of 2-substituted mercapto-3H-quinozolines with a 6-iodo substituent that were synthesized and evaluated for their in vitro anticancer activity. N′‐[(3‐Benzyl‐4‐oxo‐6‐iodo‐3H‐quinazoline‐2‐yl)thioacetyl]‐N3‐ethylthiosemicarbazide emerged as one of the most active compounds, exhibiting a MG-MID GI50 value of 12.8 μM. [ [, ] ]
Relevance: This molecule belongs to the same chemical class of 2-substituted mercapto-3H-quinazolines as 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. Both compounds share the 3-benzyl-6-iodo-4(3H)-quinazolinone core structure. The difference arises from the substituent at the 2-position, where N′‐[(3‐Benzyl‐4‐oxo‐6‐iodo‐3H‐quinazoline‐2‐yl)thioacetyl]‐N3‐ethylthiosemicarbazide carries a thioacetyl-N3-ethylthiosemicarbazide group while 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone has a [2-(4-methylphenyl)vinyl] group. [ [, ] ]
Compound Description: This compound, also part of the aforementioned series of 2-substituted mercapto-3H-quinozolines with a 6-iodo substituent, displayed significant in vitro anticancer activity with a MG-MID GI50 value of 11.3 μM. [ [, ] ]
Relevance: Structurally, this compound is closely related to 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, sharing the 3-benzyl-6-iodo-4(3H)-quinazolinone core. The distinction arises from the substituent at the 2-position. While N‐benzoyl‐N′‐[2‐(3‐benzyl‐4‐oxo‐6‐iodo‐3H‐quinozolin‐2‐yl)thioacetyl]hydrazine bears a thioacetylhydrazine group with a benzoyl substituent, 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone has a [2-(4-methylphenyl)vinyl] group at the same position. [ [, ] ]
Compound Description: As a member of the same series of 2-substituted mercapto-3H-quinozolines with a 6-iodo substituent, this compound demonstrated potent in vitro anticancer activity, achieving a MG-MID GI50 value of 13.8 μM. [ [, ] ]
Relevance: This molecule shares the core 3-benzyl-6-iodo-4(3H)-quinazolinone structure with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. The difference lies in the substituent at the 2-position, where 2-[(3,6-dioxo-pyridazin-4-yl)thio]-3-benzyl-4-oxo-6-iodo-3H-quinazoline carries a [(3,6-dioxo-pyridazin-4-yl)thio] group, in contrast to the [2-(4-methylphenyl)vinyl] group present in 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. [ [, ] ]
6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Compound Description: 6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a quinazolinone derivative that was synthesized and evaluated for its anti-inflammatory and antibacterial activities. [ [, ] ]
Relevance: This compound is considered a precursor to 3-amino-6-iodo-2-methylquinazolin-4(3H)-one, which shares the core 6-iodoquinazolinone structure with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. [ [, ] ]
3-Amino-6-iodo-2-methylquinazolin-4(3H)-one
Compound Description: 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one is synthesized from 6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one and has shown promising anti-inflammatory and antibacterial properties. [ [, ] ]
Relevance: This compound shares the 6-iodoquinazolinone core structure with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. Both compounds feature an iodine atom at the 6-position. While 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone has a benzyl and a [2-(4-methylphenyl)vinyl] group at positions 3 and 2 respectively, 3-amino-6-iodo-2-methylquinazolin-4(3H)-one has an amino group at position 3 and a methyl group at position 2. [ [, ] ]
Compound Description: This compound is a member of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones designed and evaluated for their in vitro antitumor activity. 2-(3-Benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide demonstrated remarkable broad-spectrum antitumor activity with a mean GI50 of 10.47 µM, making it nearly three times more potent than the positive control 5-fluorouracil (mean GI50 of 22.60 µM). [ [] ]
Relevance: This compound is structurally related to 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, sharing the core quinazolinone structure and possessing a benzyl substituent at the 3-position. The primary structural differences are the iodine substituent at the 6-position in 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, which is replaced by a methyl group in this compound, and the substitution at the 2-position, where 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide features a thio-acetamide group linked to a 3,4,5-trimethoxyphenyl moiety. [ [] ]
Compound Description: This compound, part of the same series of 3-benzyl-substituted-4(3H)-quinazolinones as the previous compound, also exhibited impressive broad-spectrum antitumor activity with a mean GI50 of 7.24 µM, making it nearly three times more potent than the positive control 5-fluorouracil. [ [] ]
Relevance: Similar to the previous compound, this molecule is structurally related to 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, sharing the core quinazolinone structure and the benzyl substituent at the 3-position. The key structural differences are the iodine substituent at the 6-position in 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, which is replaced by a methoxy group in this compound, and the presence of an additional methoxy group at the 7-position. Furthermore, the 2-position in this compound is occupied by a thio-acetamide group linked to a 3,4,5-trimethoxyphenyl moiety, while 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone features a [2-(4-methylphenyl)vinyl] group. [ [] ]
Compound Description: This compound, also a member of the series of 3-benzyl-substituted-4(3H)-quinazolinones, displayed potent broad-spectrum antitumor activity with a mean GI50 of 14.12 µM, demonstrating an efficacy approximately 1.5 times greater than the positive control 5-fluorouracil. [ [] ]
Relevance: This compound shares the core quinazolinone structure with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, featuring a benzyl substituent at the 3-position. The key structural differences lie in the substituent at the 6-position, where this compound has a methyl group instead of the iodine atom present in 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, and the substitution at the 2-position. This compound possesses a thio-propanamide group linked to a 3,4,5-trimethoxyphenyl moiety, in contrast to the [2-(4-methylphenyl)vinyl] group found in 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. [ [] ]
2-(2′-Hydroxyphenyl)-6-iodo-4(3H)-quinazolinone
Compound Description: 2-(2′-Hydroxyphenyl)-6-iodo-4(3H)-quinazolinone is a water-insoluble drug explored as a potential tumor-targeting agent due to its ability to form crystals within tumor cell clusters. [ [] ]
Relevance: This compound shares the core 6-iodoquinazolinone structure with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, both featuring an iodine atom at the 6-position. While 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone has a benzyl and a [2-(4-methylphenyl)vinyl] group at positions 3 and 2 respectively, 2-(2′-Hydroxyphenyl)-6-iodo-4(3H)-quinazolinone has a 2′-hydroxyphenyl group at position 2. [ [] ]
Compound Description: 2-(2'-Phosphoryloxyphenyl)-6-iodo-4(3H)-quinazolinone is a water-soluble prodrug that is readily hydrolyzed by prostatic acid phosphatase (PAP), an enzyme overexpressed in prostate cancer. This hydrolysis results in the formation of 2-(2′-Hydroxyphenyl)-6-iodo-4(3H)-quinazolinone. [ [] ]
Relevance: 2-(2'-Phosphoryloxyphenyl)-6-iodo-4(3H)-quinazolinone is a prodrug of 2-(2′-Hydroxyphenyl)-6-iodo-4(3H)-quinazolinone, which shares the core 6-iodoquinazolinone structure with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. All three compounds feature an iodine atom at the 6-position. [ [] ]
Compound Description: Afloqualone (6-amino-2-fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone) is a centrally acting muscle relaxant whose metabolism has been extensively studied. [ [] ]
Relevance: Afloqualone serves as a valuable reference compound for understanding the structure-activity relationships of quinazolinones. While it lacks the iodine substituent and vinyl group present in 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, it shares the core quinazolinone structure and provides insights into the effects of different substituents on the pharmacological activity of quinazolinones. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.